An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydrazinylmethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydrazinylmethyl)benzonitrile
Abstract
Introduction and Molecular Overview
In the landscape of drug discovery, small molecules that present unique structural motifs are of high value. 2-(Hydrazinylmethyl)benzonitrile is one such compound, featuring three key functional regions:
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A Benzonitrile Head: The cyano group is a versatile functional group and a common feature in many approved pharmaceuticals. It can act as a hydrogen bond acceptor and is relatively stable metabolically.
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A Hydrazine Tail: The hydrazine moiety (-NHNH₂) is a potent basic center and a strong hydrogen bond donor, which can significantly influence solubility and target engagement.
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A Methylene Linker: The -CH₂- group provides conformational flexibility, separating the aromatic and hydrazinyl moieties.
This combination suggests its potential utility in fragment-based screening, as a linker in PROTACs, or as a key building block for more complex molecular architectures. Given the scarcity of published data, this guide provides the necessary framework for its initial characterization.
1.1. Molecular Identifiers
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IUPAC Name: 2-(Hydrazinylmethyl)benzonitrile
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Molecular Formula: C₈H₉N₃
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Molecular Weight: 147.18 g/mol
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SMILES: NNCc1ccccc1C#N
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CAS Number: Not assigned in major public databases as of the date of this publication. A CAS number has been assigned to the related compound 2-hydrazinylbenzonitrile (CAS: 63589-18-4), which lacks the methylene linker[1].
(Self-generated image, not from search results)
Predicted Physicochemical Properties
Based on the molecular structure, we can predict a range of physicochemical properties. These predictions serve as essential benchmarks for guiding experimental work. Various computational tools, such as those from ACD/Labs or Schrödinger, can provide in-silico estimations for these properties[2][3][4][5].
| Property | Predicted Value / Characteristic | Rationale & Importance in Drug Development |
| Physical State | Likely a solid at room temperature. | Affects handling, formulation, and storage. Hydrazine salts are typically crystalline solids. |
| Melting Point (°C) | >100 °C (as a salt) | A sharp melting point is a key indicator of purity[2]. |
| Aqueous Solubility | Low solubility in neutral water; high solubility in acidic solutions. | Solubility is critical for bioavailability. The basic hydrazine group allows for salt formation in acidic pH, dramatically increasing aqueous solubility[6]. |
| pKa (Basic) | ~7.5 - 8.5 | The terminal amine of the hydrazine is the primary basic center. The pKa determines the ionization state at physiological pH (7.4), which governs solubility, permeability, and target binding. |
| logP | 1.0 - 1.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. This value is crucial for predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties[7]. |
Methodologies for Experimental Characterization
The following sections provide detailed, step-by-step protocols for the empirical determination of the core physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the process.
3.1. Overall Characterization Workflow
The logical flow of characterization ensures that foundational properties like purity are established before more complex measurements are undertaken.
Caption: Workflow for physicochemical characterization.
3.2. Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically <2°C), whereas impurities will depress and broaden this range[4]. The capillary method is a standard, reliable technique for this measurement[5].
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Jab the open end of a capillary tube into the sample pile. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][8].
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Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Note the temperature at which melting begins.
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Cooling and Second Run: Allow the apparatus to cool at least 20°C below the approximate melting point. Use a fresh sample for the accurate measurement.
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Slow Heating (Measurement): Heat the new sample at a medium rate until the temperature is ~15°C below the scouted melting point. Then, reduce the heating rate to 1-2°C per minute[8].
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Repeat the measurement at least twice with fresh samples to ensure consistency.
3.3. Solubility Profiling
Expertise & Rationale: A compound's solubility profile provides crucial insights into its acid-base properties and informs strategies for purification, formulation, and administration. The presence of the basic hydrazine group predicts that 2-(Hydrazinylmethyl)benzonitrile will be soluble in acidic aqueous solutions due to the formation of a polar ammonium salt[6].
Protocol:
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Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: deionized water, 5% w/v HCl(aq), 5% w/v NaOH(aq), and a representative organic solvent (e.g., diethyl ether or dichloromethane).
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Sample Addition: Add ~10-20 mg of the compound to each test tube.
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Observation: Vigorously shake or vortex each tube for 10-20 seconds[9].
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Classification: Observe if the compound dissolves completely. Classify as 'soluble', 'partially soluble', or 'insoluble'.
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Causality Check (Acid/Base):
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If the compound is insoluble in water but soluble in 5% HCl, it confirms the presence of a basic functional group (Class B)[6].
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If the compound were acidic, it would dissolve in 5% NaOH. This is not expected for the target molecule.
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Caption: Ionization state and its effect on solubility.
3.4. pKa Determination via Potentiometric Titration
Expertise & Rationale: The acid dissociation constant (pKa) quantifies the strength of an acidic or basic functional group. For 2-(Hydrazinylmethyl)benzonitrile, the pKa of the hydrazinyl group is critical for predicting its charge state at physiological pH. Potentiometric titration is the gold-standard method, where the pH of a solution is monitored as a titrant is added, allowing for the direct observation of the ionization event[10].
Protocol:
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System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[3].
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Sample Preparation: Accurately prepare a ~1 mM solution of the compound in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl)[10].
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Initial Acidification: Adjust the initial pH of the sample solution to ~2.0 by adding a small amount of 0.1 M HCl. This ensures the hydrazine group is fully protonated at the start of the titration.
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Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute)[10]. Continue until the pH reaches ~12.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point (equivalence point).
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The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added.
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Validation: Perform a minimum of three independent titrations to ensure reproducibility[3].
3.5. Lipophilicity (logP) Determination via Shake-Flask Method
Expertise & Rationale: Lipophilicity, measured as the logP, is a key determinant of a drug's ADME properties. A logP value that is too high can lead to poor solubility and metabolic instability, while a value that is too low can hinder membrane permeation. The shake-flask method is the traditional and most direct way to measure the partitioning of a compound between n-octanol and water.
Protocol:
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Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4) overnight and then separating the layers.
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Stock Solution: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
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Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the layers fully separate.
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Phase Sampling: Carefully collect a sample from both the aqueous and the n-octanol layers.
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Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV. This requires creating a calibration curve first.
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Calculation: Calculate the partition coefficient (P) and logP using the following formulas[7]:
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P = [Concentration in Octanol] / [Concentration in Aqueous]
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logP = log₁₀(P)
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Validation: The experiment should be performed in triplicate to ensure the results are reliable.
Caption: Principle of the shake-flask logP determination.
3.6. Spectroscopic Characterization
Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the molecular structure and can offer insights into the electronic environment of the functional groups.
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Infrared (IR) Spectroscopy: The C≡N stretch is a particularly strong and sharp absorbance, making it highly diagnostic. Its position can be influenced by conjugation. The N-H stretches of the hydrazine group are also characteristic.
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Predicted Peaks:
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~3300-3400 cm⁻¹: N-H stretching (asymmetric and symmetric) of the -NH₂ group.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2220-2230 cm⁻¹: C≡N stretching. This is slightly lower than saturated nitriles due to conjugation with the aromatic ring.
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~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.
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¹H NMR Spectroscopy: Provides information on the number and connectivity of protons.
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Predicted Signals (in CDCl₃):
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~7.3-7.7 ppm: Multiplet, 4H (aromatic protons).
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~4.0-4.2 ppm: Singlet, 2H (benzylic -CH₂- protons).
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~3.5-4.0 ppm: Broad singlet, 3H (-NHNH₂ protons, exchangeable with D₂O).
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¹³C NMR Spectroscopy: Shows all unique carbon environments in the molecule.
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Predicted Signals (in CDCl₃):
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~125-140 ppm: Multiple signals for the aromatic carbons.
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~118 ppm: Quaternary carbon of the C≡N group.
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~50-55 ppm: Benzylic -CH₂- carbon.
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-
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Mass Spectrometry (MS): Confirms the molecular weight.
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Predicted M/Z:
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[M+H]⁺: 148.08 (for ESI-MS), confirming the molecular weight of 147.18 Da.
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Safety and Handling
While specific toxicity data for 2-(Hydrazinylmethyl)benzonitrile is unavailable, its structural components warrant careful handling.
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Nitriles: Organic nitriles can be toxic and may release cyanide in vivo or upon decomposition.
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Hydrazines: Many hydrazine derivatives are skin and respiratory irritants and are considered potential carcinogens.
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Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. A comprehensive, substance-specific risk assessment should be performed before commencing any experimental work.
Conclusion
2-(Hydrazinylmethyl)benzonitrile represents a promising, yet undercharacterized, chemical entity. This guide provides a robust framework for its investigation, moving from computational prediction to empirical validation. By following the detailed protocols for determining melting point, solubility, pKa, and logP, and by confirming the structure through comprehensive spectroscopic analysis, researchers can generate the high-quality, foundational data required to confidently employ this molecule in drug discovery and chemical biology programs. This systematic approach ensures both scientific integrity and the efficient allocation of research resources.
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